Product packaging for 2-Chloro-4-ethoxy-5-methylbenzoic acid(Cat. No.:)

2-Chloro-4-ethoxy-5-methylbenzoic acid

Cat. No.: B14771555
M. Wt: 214.64 g/mol
InChI Key: IYGZEEJRRSHMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethoxy-5-methylbenzoic acid is a benzoic acid derivative intended for research and development purposes only. It is not for diagnostic or therapeutic uses. This compound serves as a versatile synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs). The distinct substitution pattern of chloro, ethoxy, and methyl groups on the aromatic ring makes it a valuable building block for constructing more complex molecules, such as those investigated in medicinal chemistry for their biological activity . Researchers utilize this compound in various applications, including organic synthesis, method development, and chemical biology. Handle with appropriate safety precautions. The structural motif of a substituted benzoic acid is common in compounds with high receptor selectivity . As with all fine chemicals, proper personal protective equipment (PPE) such as gloves and safety goggles should be worn, and operations should be conducted in a well-ventilated area, ideally a fume hood . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B14771555 2-Chloro-4-ethoxy-5-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-methylbenzoic acid

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-8(11)7(10(12)13)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

IYGZEEJRRSHMFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C(=O)O)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Chloro 4 Ethoxy 5 Methylbenzoic Acid

Retrosynthetic Analysis and Proposed Disconnection Approaches for 2-Chloro-4-ethoxy-5-methylbenzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnection points can be identified, leading to different potential synthetic pathways.

C-COOH Bond Disconnection: The most common and effective strategy for synthesizing substituted benzoic acids involves the late-stage oxidation of a corresponding toluene (B28343) derivative. khanacademy.orgyoutube.com This approach disconnects the carboxylic acid to a methyl group, suggesting 2-chloro-4-ethoxy-5-methyltoluene as a key intermediate. This is often advantageous as the methyl group is an ortho-, para-director and can be used to guide other substituents before being converted to the meta-directing carboxyl group.

C-Cl Bond Disconnection: The chloro group is typically introduced via electrophilic aromatic substitution. wikipedia.orglibretexts.org Disconnecting this bond leads to 4-ethoxy-5-methylbenzoic acid . The feasibility of this step depends on the combined directing effects of the ethoxy, methyl, and carboxyl groups. The strongly activating ortho-, para-directing ethoxy group would likely direct the incoming electrophile (Cl+) to the position ortho to it, which is the desired C2 position.

C-O (Ether) Bond Disconnection: The ethoxy group can be formed through an etherification reaction, most commonly the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This disconnection points to 2-chloro-4-hydroxy-5-methylbenzoic acid as an intermediate, which would be reacted with an ethylating agent like ethyl bromide.

C-CH3 Bond Disconnection: The methyl group can be introduced via a Friedel-Crafts alkylation reaction. This disconnection would lead to 2-chloro-4-ethoxybenzoic acid . However, Friedel-Crafts reactions can be prone to polysubstitution and rearrangements, and the presence of a deactivating carboxyl group can hinder the reaction.

Based on this analysis, a synthetic strategy starting from a substituted toluene and finishing with an oxidation step appears to be one of the most promising routes.

Established Synthetic Routes to Substituted Benzoic Acids

The synthesis of this compound can be accomplished by employing a variety of established methodologies in organic chemistry. The selection and sequence of these reactions are paramount for achieving the desired substitution pattern.

While challenging due to the electron-withdrawing and meta-directing nature of the carboxylic acid group, direct functionalization of a benzoic acid scaffold is a possible route. nih.govresearchgate.net Benzoic acids are generally deactivated towards electrophilic aromatic substitution, often requiring harsh conditions. scispace.com However, transition-metal-catalyzed C-H activation has emerged as a powerful tool. nih.gov For instance, palladium-catalyzed reactions have been developed to achieve meta-C-H functionalization, although ortho-functionalization remains more common. researchgate.net In the context of synthesizing the target molecule, one could envision starting with 4-ethoxy-5-methylbenzoic acid and performing a directed ortho-chlorination.

Reaction Type Typical Reagents/Catalysts Description
Directed ortho-Metalationn-BuLi, s-BuLi/TMEDADeprotonation ortho to the directing group (carboxylate), followed by quenching with an electrophile (e.g., a chlorinating agent).
Transition Metal C-H ActivationPd(OAc)₂, Rh(III) complexesUse of a directing group to guide a metal catalyst to a specific C-H bond for functionalization.

A widely used and reliable method for preparing aromatic carboxylic acids is the oxidation of an alkylbenzene side chain. khanacademy.orgyoutube.com The entire alkyl chain, regardless of its length, is oxidized to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. This method is particularly useful as it allows the synthetic sequence to benefit from the activating and ortho-, para-directing nature of the alkyl group before it is converted into a deactivating, meta-directing carboxyl group.

Vigorous oxidizing agents are typically employed for this transformation. thieme.de A plausible precursor for the target molecule using this pathway would be 2-chloro-4-ethoxy-5-methyltoluene, which would be oxidized in the final step.

Oxidizing Agent Typical Conditions Notes
Potassium Permanganate (B83412) (KMnO₄)Basic (NaOH or K₂CO₃), heat, then acid workupA strong, classic oxidant for this transformation. youtube.comthieme.de
Chromic Acid (H₂CrO₄) or Sodium Dichromate (Na₂Cr₂O₇)H₂SO₄, heatAnother strong oxidizing agent, though chromium reagents are toxic. khanacademy.org
Nitric Acid (HNO₃)High temperature and pressureOften used in industrial settings.
Aerobic Photo-oxidationBromine, water, photoirradiationA more recent, catalyst-free method for oxidizing toluene derivatives. researchgate.netthieme-connect.com

Halogenation, specifically chlorination, of an aromatic ring is a classic example of electrophilic aromatic substitution. libretexts.org This reaction typically requires a Lewis acid catalyst to polarize the halogen molecule, making it a more potent electrophile. mt.comstudymind.co.ukmasterorganicchemistry.com The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring.

In a potential synthesis of this compound, chlorination could be performed on a precursor like 4-ethoxy-3-methyltoluene. Both the ethoxy and methyl groups are activating and ortho-, para-directing. The powerful directing effect of the ethoxy group would favor substitution at its ortho positions (C3 and C5). The desired C2 position (ortho to the eventual carboxyl group) would correspond to the C6 position on this precursor, which is sterically hindered, making direct chlorination challenging and likely to produce a mixture of isomers. A more controlled approach might involve chlorination of a different intermediate where the desired position is activated.

Reagent/Catalyst System Description Electrophile
Cl₂ / AlCl₃ or FeCl₃Standard method for chlorinating benzene (B151609) and its derivatives. libretexts.orgmt.comCl⁺ (as part of a complex with the Lewis acid)
N-Chlorosuccinimide (NCS)Milder chlorinating agent, often used with an acid catalyst.Cl⁺
Sulfuryl Chloride (SO₂Cl₂)Can be used for chlorination, sometimes with a catalyst.Cl₂ generated in situ, or a polarized complex.
Cyanuric ChlorideUsed as a chlorination agent for activated aromatic rings.Cl⁺

The formation of the ethoxy group on the aromatic ring is typically achieved through etherification. The Williamson ether synthesis is the most prominent method for preparing aryl ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by a phenoxide ion. wikipedia.org The phenoxide is generated by treating the corresponding phenol (B47542) with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

For the target molecule, this would involve reacting an intermediate like 2-chloro-4-hydroxy-5-methylbenzoic acid with an ethylating agent such as ethyl bromide or ethyl iodide.

Reaction Name Reagents Mechanism
Williamson Ether Synthesis1. Strong Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃CH₂Br)S_N2 reaction between a phenoxide nucleophile and the alkyl halide. masterorganicchemistry.com
Ullmann CondensationAryl Halide, Alcohol, Copper Catalyst, BaseUsed for forming diaryl ethers, but can be adapted for alkyl aryl ethers.
Buchwald-Hartwig Amination (Ether Synthesis Variant)Phenol, Alkyl Halide, Palladium Catalyst, Ligand, BaseA modern cross-coupling method for C-O bond formation.

Introducing a methyl group onto an aromatic ring is commonly accomplished via the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves reacting the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, Friedel-Crafts alkylation has limitations, including the possibility of carbocation rearrangements and polyalkylation, as the newly added alkyl group activates the ring for further substitution. Furthermore, the reaction does not proceed on strongly deactivated rings, such as benzoic acid. Therefore, if this method were used, methylation would need to be performed before the creation of the carboxylic acid. For example, one could methylate 4-chlorophenol (B41353) to get 4-chloro-2-methylphenol, and then proceed with etherification and oxidation. Modern methods using different methyl sources and catalysts are also available. acs.orgresearchgate.net

Method Reagents/Catalyst Limitations
Friedel-Crafts AlkylationCH₃Cl / AlCl₃Rearrangements, polyalkylation, does not work on deactivated rings.
Palladium-catalyzed Cross-CouplingAryl Halide/Triflate, Organotin or Organoboron reagent, Pd catalystMore controlled but requires pre-functionalized starting materials.
Radical MethylationVarious radical initiators and methyl sourcesCan be useful for late-stage functionalization.

Multi-Step Synthesis Pathways for this compound

The construction of this compound necessitates a carefully designed multi-step synthesis to ensure the correct placement of the chloro, ethoxy, and methyl substituents on the benzoic acid core.

Sequential Introduction of Chloro, Ethoxy, and Methyl Substituents

A plausible synthetic route commences with a commercially available starting material, such as 4-hydroxy-3-methylbenzoic acid. This strategy allows for the sequential introduction of the remaining functional groups, leveraging the directing effects of the existing substituents to achieve the desired regiochemistry.

The proposed synthetic sequence is as follows:

Chlorination of 4-hydroxy-3-methylbenzoic acid: The first step involves the electrophilic chlorination of the starting material. The hydroxyl and methyl groups on the aromatic ring will direct the incoming chloro substituent. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The position ortho to the powerful hydroxyl group and meta to the methyl group (C2) is the most likely site for chlorination. This reaction can be carried out using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Etherification of 2-chloro-4-hydroxy-5-methylbenzoic acid: The subsequent step is the etherification of the hydroxyl group to an ethoxy group. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.org It involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide ion. This is followed by a nucleophilic substitution reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to yield the desired this compound. wikipedia.orgdrugfuture.com

StepReactionReagents and ConditionsKey Transformation
1Chlorination4-hydroxy-3-methylbenzoic acid, SO₂Cl₂ or NCS, in a suitable solvent.Introduction of a chlorine atom at the C2 position.
2Etherification (Williamson Ether Synthesis)2-chloro-4-hydroxy-5-methylbenzoic acid, a base (e.g., NaOH, K₂CO₃), and an ethylating agent (e.g., C₂H₅I, (C₂H₅)₂SO₄).Conversion of the hydroxyl group at C4 to an ethoxy group.

Strategies for Regioselective Functionalization

The success of this synthetic pathway hinges on the regioselective control of each step. The directing effects of the substituents on the benzene ring are paramount in achieving the desired isomer.

During the chlorination of 4-hydroxy-3-methylbenzoic acid, the powerful ortho-, para-directing hydroxyl group is expected to dominate the directing effects over the weaker ortho-, para-directing methyl group. This should favor the introduction of the chlorine atom at the position ortho to the hydroxyl group and meta to the methyl group, which is the C2 position.

For the subsequent etherification, the Williamson ether synthesis is inherently regioselective, as it specifically targets the hydroxyl group for conversion to an ether without affecting other parts of the molecule.

Exploration of Catalytic Systems in the Synthesis of this compound and Analogues

Modern synthetic organic chemistry heavily relies on catalytic systems to enhance efficiency, selectivity, and sustainability. The synthesis of polysubstituted benzoic acids like this compound can benefit from the application of transition metal and organocatalysis.

Transition Metal-Catalyzed Coupling Reactions

For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the introduction of the methyl or ethoxy groups. A suitably functionalized chlorobenzoic acid derivative could potentially undergo a Suzuki or Stille coupling to introduce the methyl group, or a Buchwald-Hartwig amination-type reaction for the introduction of the ethoxy group.

Furthermore, transition metal-catalyzed C-H activation and functionalization is a rapidly developing field that could offer novel synthetic routes. A palladium-catalyzed meta-C–H chlorination of benzoic acid derivatives has been reported, which could be a potential strategy if a suitable directing group is employed. researchgate.netrsc.orgrsc.org

Catalytic Reaction TypePotential Application in SynthesisCatalyst ExampleReference
Palladium-catalyzed C-H ChlorinationDirect chlorination of a 4-ethoxy-5-methylbenzoic acid precursor.Palladium(II) acetate researchgate.netrsc.orgrsc.org
Copper-catalyzed EtherificationFormation of the ethoxy group from a hydroxyl precursor.Copper(I) iodide researchgate.net

Organocatalysis in Benzoic Acid Derivative Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. While specific applications of organocatalysis for the synthesis of this compound are not well-documented, the principles of organocatalysis can be applied to various steps in the synthesis of benzoic acid derivatives. For example, organocatalysts could be employed to enhance the rate and selectivity of electrophilic aromatic substitution reactions, such as the initial chlorination step.

Principles of Green Chemistry Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgroyalsocietypublishing.orgrroij.com The synthesis of this compound can be evaluated and potentially improved through the lens of these principles.

Atom Economy: The proposed multi-step synthesis should be assessed for its atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the environmental impact of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. Similarly, toxic reagents should be substituted with less hazardous ones. For example, in the chlorination step, exploring the use of N-chlorosuccinimide (NCS) instead of sulfuryl chloride could be a greener alternative as the byproduct, succinimide, is less hazardous.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions. researchgate.net Employing catalytic methods for chlorination or etherification would significantly improve the greenness of the synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Renewable Feedstocks: Ideally, the starting materials for the synthesis should be derived from renewable resources. While the proposed synthesis starts from a petrochemical-based material, future research could explore biosynthetic routes to similar aromatic precursors.

By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free Reaction Conditions

There is no published research detailing the synthesis of this compound under solvent-free conditions. The development of solvent-free reactions is a significant goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and potentially lower energy consumption. However, without specific examples or studies related to this compound, any discussion of applicable solvent-free methods would be purely speculative and fall outside the scope of this factual article.

Atom Economy and Reaction Efficiency Considerations

The principle of atom economy, which assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a cornerstone of sustainable chemical synthesis. A high atom economy indicates a more efficient process with less waste generation.

Due to the absence of established synthetic routes for this compound, a quantitative analysis of atom economy is not possible. Such a calculation is intrinsically linked to a specific, balanced chemical equation for the synthesis. Without a known reaction pathway, including all reactants and byproducts, any discussion of reaction efficiency or the generation of a data table on this topic would be unfounded.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Ethoxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Following extensive searches of scientific literature and chemical databases, no specific experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-4-ethoxy-5-methylbenzoic acid could be located. While NMR data for structurally related compounds such as 2-chlorobenzoic acid, 4-methylbenzoic acid, and other substituted benzoic acids are available, these are not directly applicable for a detailed and accurate analysis of the target molecule. The precise chemical shifts and coupling constants are highly dependent on the specific substitution pattern of the aromatic ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the public domain or scientific literature at this time.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

Specific ¹³C NMR chemical shifts and their multiplicities for each carbon atom in this compound have not been reported in available scientific resources.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound. Consequently, data from COSY, HSQC, HMBC, or NOESY experiments are unavailable.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Comprehensive mass spectrometry analysis of this compound is not documented in the searched scientific literature and databases.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific high-resolution mass spectrometry (HRMS) data, which would provide the precise mass and allow for the determination of the elemental composition of this compound, could not be found.

Detailed Analysis of Fragmentation Patterns for Structural Confirmation

An analysis of the fragmentation patterns of this compound under mass spectrometry conditions has not been reported. This information is crucial for confirming the molecular structure through the identification of characteristic fragment ions.

Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

Coupled chromatographic-mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of this compound. These methods provide both separation and detailed structural information.

In a typical GC-MS analysis, the benzoic acid would likely be derivatized, for instance, by methylation, to increase its volatility. The fragmentation of the resulting methyl ester under electron ionization (EI) would be expected to follow predictable pathways for substituted aromatic compounds. Key fragmentation patterns would include the loss of the methoxy (B1213986) group from the ester, cleavage of the ethoxy group, and loss of the entire carboxyl group. Aromatic compounds are known for their stable molecular ions, which would likely be observed. libretexts.orgmiamioh.eduwhitman.edu The fragmentation of the ethoxy group often proceeds via the loss of ethylene (B1197577) (C2H4), leading to a prominent ion. researchgate.net The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

LC-MS is particularly well-suited for the analysis of aromatic carboxylic acids without the need for derivatization. nih.govresearchgate.net Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be readily formed. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, with a characteristic loss of carbon dioxide (CO2, 44 Da) being a primary fragmentation pathway for deprotonated benzoic acids. nih.gov Further fragmentation could involve cleavage of the ethoxy group. High-resolution mass spectrometry (HRMS) coupled with LC would allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. acs.org

Table 1: Predicted Mass Spectrometric Fragments of this compound and its Methyl Ester

Fragment Ion Predicted m/z (for 35Cl isotope) Technique Description
[M]+• of Methyl Ester 228 GC-MS (EI) Molecular ion of the methyl ester
[M-OCH3]+ of Methyl Ester 197 GC-MS (EI) Loss of the methoxy group from the ester
[M-C2H4]+• of Methyl Ester 200 GC-MS (EI) Loss of ethylene from the ethoxy group
[M-H]- 213 LC-MS (ESI-) Deprotonated parent molecule

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the principal functional groups within the this compound molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of its covalent bonds.

The carboxylic acid group gives rise to several characteristic and easily identifiable absorption bands. A very broad and strong O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. ucl.ac.uk The carbonyl (C=O) stretching vibration will produce a strong, sharp absorption band. For aromatic carboxylic acids, this band typically appears in the range of 1700-1680 cm⁻¹. The exact position can be influenced by the electronic effects of the ring substituents. The spectrum will also show C-O stretching and O-H in-plane bending vibrations, often coupled, in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. An out-of-plane O-H bend is also typically observed as a broad band around 920 cm⁻¹.

The substituents on the benzene (B151609) ring also have characteristic IR absorptions. The C-Cl stretching vibration for an aryl chloride is typically found in the 850-550 cm⁻¹ region. libretexts.orglibretexts.org The ethoxy group will exhibit C-H stretching vibrations from the ethyl group in the 2980-2850 cm⁻¹ range. Additionally, a characteristic and strong C-O-C asymmetric stretching vibration is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1050 cm⁻¹. The methyl group attached to the aromatic ring will show C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are also anticipated in the 3100-3000 cm⁻¹ region. orgchemboulder.com In-ring C=C stretching vibrations of the benzene ring typically appear as a set of bands in the 1600-1450 cm⁻¹ region.

Table 2: Principal Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 3300 - 2500 Strong, Very Broad
Carboxylic Acid C=O stretch 1700 - 1680 Strong
Aromatic Ring C=C stretch 1600 - 1450 Medium to Weak
Carboxylic Acid C-O stretch / O-H bend 1320 - 1210 Medium
Ethoxy Group C-O-C stretch (asymmetric) ~1250 Strong
Ethoxy Group C-O-C stretch (symmetric) ~1050 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is dictated by the chromophoric system. The chromophore in this compound is the substituted benzene ring.

The benzene ring itself exhibits several π → π* transitions. Substitution on the ring by groups such as a carboxyl, chloro, ethoxy, and methyl group modifies the energy levels of the molecular orbitals and thus shifts the absorption maxima (λmax), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. spcmc.ac.in The carboxylic acid group, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, both extend the conjugation of the benzene ring and are expected to cause a bathochromic shift of the primary and secondary benzene absorption bands. spcmc.ac.inup.ac.za Alkyl and chloro substituents also contribute to this shift. spcmc.ac.inup.ac.za The combined effect of these substituents will result in a UV spectrum with characteristic absorption bands, likely in the 230-300 nm range. up.ac.zaresearchgate.net The exact λmax values will depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions. sciencepublishinggroup.com

Table 3: Expected UV-Vis Absorption Maxima for Substituted Benzoic Acids

Compound Substituents Expected λmax Region (nm) Transition Type
Benzoic Acid -COOH ~230, ~270 π → π*

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. utoronto.ca While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. utoronto.ca Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 4: Expected Prominent Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Ring breathing mode ~1000
Aromatic Ring C=C stretch 1600 - 1580
Carboxylic Acid C=O stretch 1680 - 1660
Methyl/Ethoxy C-H stretch 3000 - 2850

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis. thermofisher.comhelixchrom.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH, such as acetic or phosphoric acid, to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. usda.govresearchgate.net Detection is most commonly achieved using a UV detector set at one of the absorption maxima of the compound as determined by UV-Vis spectroscopy. thermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with different polarities. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

For isolation purposes, preparative HPLC can be used, which employs larger columns and higher flow rates to separate larger quantities of the compound. Gas chromatography (GC) could also be used for purity assessment, particularly if the compound is derivatized to its more volatile methyl ester. oup.comnih.gov This can be useful for detecting volatile impurities.

Table 5: Typical HPLC Method Parameters for Analysis of Aromatic Carboxylic Acids

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~254 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. nih.gov Reversed-phase HPLC is the most common modality for the analysis of aromatic carboxylic acids. scholaris.ca A typical HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter in achieving optimal separation. For acidic compounds like this compound, the pH of the mobile phase is adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. scholaris.ca This is often achieved by the addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the aqueous component of the mobile phase. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile or methanol) is increased over time, is frequently employed to ensure the timely elution of the compound of interest while maintaining good peak shape and resolution from potential impurities.

Detection is typically performed using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of carboxylic acids, derivatization is often a necessary step to convert this compound into a more volatile and thermally stable derivative prior to GC analysis. nih.gov A common derivatization technique is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane stationary phase, is typically suitable for the separation of such derivatives.

Mass Spectrometry (MS) is often coupled with GC (GC-MS) to provide both separation and structural information. The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold 2 min; ramp to 280 °C at 15 °C/min; hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Development of Innovative Column Technologies

Recent advancements in HPLC column technology have focused on improving separation efficiency, speed, and resolution. libretexts.org For the analysis of aromatic carboxylic acids like this compound, two notable innovations are core-shell and mixed-mode chromatography columns.

Core-shell (or superficially porous) particle columns consist of a solid, impermeable core surrounded by a thin, porous layer of stationary phase. This design reduces the diffusion path length for analytes, leading to faster mass transfer and significantly higher efficiency compared to fully porous particles of the same size. The result is sharper peaks and better resolution, allowing for faster analyses without sacrificing performance.

Mixed-mode chromatography columns combine two or more different retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. nih.govnih.gov For a compound like this compound, a mixed-mode column offering both hydrophobic and anion-exchange interactions can provide unique selectivity and improved retention, especially for separating it from other acidic or neutral impurities. nih.gov This approach can be particularly advantageous when dealing with complex sample matrices.

Non-Destructive Analytical Methods for Chemical Characterization

Non-destructive analytical methods are invaluable for characterizing the solid-state properties of chemical compounds without altering the sample.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy is a powerful technique for probing the local chemical environment of atoms in a solid sample. nih.govresearchgate.net For this compound, ¹³C SSNMR can provide information on the number of crystallographically independent molecules in the unit cell, which is revealed by the number of distinct resonances for each carbon atom. researchgate.net Furthermore, SSNMR is highly sensitive to the polymorphic form of a crystalline solid, as different crystal packing arrangements will result in different chemical shifts. nih.govscholaris.caresearchgate.net This makes SSNMR a crucial tool in polymorph screening and characterization. nih.govscholaris.ca

Raman Spectroscopy is another non-destructive technique that provides information about the vibrational modes of a molecule. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. libretexts.orgaip.org The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of the substituted benzene ring, the carboxylic acid group, and the ethoxy and methyl substituents. aip.org These spectral fingerprints can be used for material identification and to study intermolecular interactions, such as hydrogen bonding, in the solid state. Raman spectroscopy can also be a valuable tool for identifying different polymorphic forms.

Computational and Theoretical Investigations of 2 Chloro 4 Ethoxy 5 Methylbenzoic Acid

Electronic Structure and Molecular Geometry Elucidation

The arrangement of electrons and the three-dimensional shape of 2-Chloro-4-ethoxy-5-methylbenzoic acid are fundamental to its chemical behavior. Computational chemistry offers a window into these properties at the atomic level.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying molecules of this size, offering a favorable balance between accuracy and computational cost. DFT calculations are used to determine the ground-state electronic structure and to optimize the molecular geometry.

The selection of a functional and a basis set is a critical step in any DFT study. For substituted benzoic acids, a variety of functionals have been successfully employed. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are common choices. mdpi.com Range-separated hybrid functionals, such as CAM-B3LYP, have also proven reliable for pKa predictions of carboxylic acids. nih.gov

The basis set determines the mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for geometry optimizations and energy calculations of benzoic acid derivatives. proquest.comucl.ac.uk The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, particularly for anions and hydrogen-bonded systems.

Table 1: Common DFT Functionals and Basis Sets for Substituted Benzoic Acids

MethodologyTypeCommon Application for Benzoic Acids
B3LYPHybrid GGA FunctionalGeometry optimization, electronic structure analysis, gas-phase acidity calculations. mdpi.com
CAM-B3LYPRange-Separated Hybrid FunctionalpKa prediction, especially when including explicit solvent molecules. nih.gov
M06-2XHybrid Meta-GGA FunctionalAccurate thermochemistry and pKa predictions.
6-31G(d,p)Pople-style Basis SetStandard basis set for initial geometry optimizations and frequency calculations. researchgate.net
6-311++G(d,p)Pople-style Basis SetUsed for higher accuracy single-point energy calculations and detailed electronic property analysis. proquest.comnih.gov

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without empirical parameters. mdpi.comrsc.org While HF often provides a good first approximation of the molecular geometry, it neglects electron correlation, which can be important for accurate energy calculations. The MP2 method includes electron correlation, offering higher accuracy but at a significantly greater computational expense than DFT. mdpi.com

Semi-empirical methods, which use parameters derived from experimental data, are much faster than DFT or ab initio methods. While they are generally less accurate, they can be useful for preliminary conformational searches or for studying very large molecular systems where more rigorous methods are computationally prohibitive.

Acidity (pKa) Predictions and Substituent Effects on the Carboxylic Acid Moiety

The acidity of this compound, quantified by its pKa value, is a critical chemical parameter. This property is heavily influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene (B151609) ring.

Gas-Phase Acidity Determinations

The intrinsic acidity of a molecule, free from solvent effects, is represented by its gas-phase acidity (ΔG°acid). This value is typically calculated using a thermodynamic cycle that involves the Gibbs free energies of the acid, its conjugate base (the carboxylate anion), and a proton. mdpi.com

The fundamental equation is: ΔG°acid = G°(anion) + G°(H⁺) - G°(acid)

The Gibbs free energies of the acid and its anion are calculated using quantum mechanical methods like DFT, after performing geometry optimizations and frequency calculations for each species. mdpi.com The Gibbs free energy of the proton is a known constant. mdpi.com Comparing the calculated gas-phase acidities of different substituted benzoic acids allows for a direct assessment of the electronic effects of the substituents. nih.gov

Solvation Models for Solution-Phase Acidity Prediction

To predict the pKa in a solvent like water, the significant energetic contributions of solvation must be taken into account. The deprotonation reaction involves a change in charge, and polar solvents will stabilize the resulting carboxylate anion to a much greater extent than the neutral acid.

Implicit (or continuum) solvation models are a computationally efficient way to account for these effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. Several such models are widely used:

Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM). researchgate.net

Solvation Model based on Density (SMD) , which is a universal solvation model that has shown good performance for pKa predictions. nih.gov

For higher accuracy, some computational models incorporate a small number of explicit solvent molecules (e.g., water) around the carboxylic acid group, in addition to the implicit solvent model. nih.gov This hybrid approach can better capture specific short-range interactions like hydrogen bonding. nih.gov

Table 2: Common Solvation Models for pKa Prediction

Solvation ModelTypeKey Feature
PCM/CPCMImplicit (Continuum)Models the solvent as a polarizable dielectric continuum. researchgate.net
SMDImplicit (Continuum)A universal model parameterized for a wide range of solvents, based on the full solute electron density. nih.gov
Explicit Solvent MoleculesExplicitIncludes individual solvent molecules to model specific interactions like hydrogen bonds. nih.gov

Quantitative Analysis of Inductive and Resonance Contributions of Substituents

The acidity of the carboxylic acid group in this compound is modulated by the interplay of inductive and resonance effects from its three substituents.

Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups increase acidity by stabilizing the negative charge of the conjugate base.

Resonance Effect (+R/-R): This effect involves the delocalization of pi electrons or lone pairs through the pi system of the benzene ring. Electron-donating resonance groups tend to decrease acidity, while electron-withdrawing resonance groups increase it.

The net effect of each substituent on the acidity of the carboxylic acid can be analyzed as follows:

2-Chloro group: Chlorine is more electronegative than carbon, so it exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the benzoic acid. proquest.com Its position ortho to the carboxylic acid makes this inductive effect particularly potent. nih.gov

4-Ethoxy group: The oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R). In the para position, the +R effect generally outweighs the -I effect, leading to a net electron-donating character that destabilizes the conjugate base and decreases acidity.

5-Methyl group: The methyl group is electron-donating through a weak inductive effect (+I) and hyperconjugation. This effect slightly destabilizes the conjugate base, thereby decreasing the acidity of the molecule. nih.gov

Table 3: Expected Electronic Effects of Substituents on this compound

SubstituentPositionInductive EffectResonance EffectExpected Net Effect on Acidity
-Cl2 (ortho)Strongly withdrawing (-I)Weakly donating (+R)Increase
-OCH₂CH₃4 (para)Withdrawing (-I)Strongly donating (+R)Decrease
-CH₃5 (meta)Weakly donating (+I)N/A (Hyperconjugation)Decrease

Compound Index

Conformational Analysis and Energetics of this compound

Rotational Barriers and Stable Conformations

No specific studies on the rotational barriers around the C-C, C-O, and C-COOH bonds of this compound have been found. Such studies would be essential to determine the most stable three-dimensional arrangements of the molecule.

Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonds)

The potential for intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the adjacent chloro or ethoxy groups, has not been computationally investigated for this specific molecule.

Intermolecular Interactions and Self-Assembly Propensities

Characterization of Hydrogen Bonding Networks in the Solid and Solution States

There is no available crystallographic or solution-state NMR data that would provide insight into the hydrogen bonding networks formed by this compound.

Analysis of Pi-Stacking and Other Weak Non-Covalent Interactions

A computational analysis of potential pi-stacking interactions between the aromatic rings or other non-covalent interactions that would influence its self-assembly properties has not been published.

Vibrational Spectroscopy Simulations and Assignments

Simulated infrared and Raman spectra, which are crucial for assigning experimentally observed vibrational modes to specific molecular motions, are not available for this compound.

Further research, specifically computational modeling using methods such as Density Functional Theory (DFT), would be necessary to generate the data required to populate these sections and provide a comprehensive understanding of the molecular properties of this compound.

Reaction Mechanism Elucidation through Computational Modeling

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the reaction mechanism elucidation of this compound. While computational modeling is a powerful tool for understanding chemical reactions, it appears that dedicated research into the mechanistic pathways involving this particular compound has not been published.

Transition State Analysis for Key Reaction Pathways

Detailed transition state analysis for key reaction pathways involving this compound is not available in the current body of scientific literature. Such analyses, which are crucial for determining the feasibility and kinetics of a reaction, involve complex quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products. The lack of published research in this area means that there are no available data, such as activation energies, transition state geometries, or vibrational frequencies, to report for this compound.

Energy Profiles of Chemical Transformations

Similarly, there is a scarcity of information regarding the energy profiles of chemical transformations for this compound. The construction of a reaction energy profile, which maps the energy of a system as it progresses from reactants to products through transition states and intermediates, is a fundamental aspect of computational reaction mechanism studies. Without specific computational investigations into the reactions of this compound, it is not possible to present detailed energy profiles or associated thermodynamic and kinetic data.

While general principles of computational chemistry could be applied to hypothesize potential reaction pathways and their energetic characteristics for this molecule, any such discussion would be speculative and would not meet the requirement for detailed, scientifically accurate research findings. The specific electronic and steric effects of the chloro, ethoxy, and methyl substituents on the benzoic acid core would require dedicated computational studies to be understood with any degree of certainty.

Reactivity and Mechanistic Studies of 2 Chloro 4 Ethoxy 5 Methylbenzoic Acid and Its Chemical Derivatives

Electrophilic Aromatic Substitution Reactions on the Substituted Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the aromatic ring. In the case of 2-Chloro-4-ethoxy-5-methylbenzoic acid, the interplay of the chloro, ethoxy, methyl, and carboxylic acid groups dictates the position of attack by an incoming electrophile.

Regioselectivity Directed by Existing Substituents

The directing effects of the substituents on the benzene ring determine the position(s) where a new electrophile will be introduced. Substituents are broadly classified as either ortho, para-directing or meta-directing.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density makes these positions more attractive to an incoming electrophile.

Methyl Group (-CH₃): The methyl group is a weakly activating group and is also an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. libretexts.orglibretexts.org

Chloro Group (-Cl): The chloro group is a deactivating group but is paradoxically an ortho, para-director. quora.comvedantu.com Its deactivating nature stems from its strong electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, thereby stabilizing the sigma complex when the attack is at the ortho or para positions. gauthmath.com The resonance effect, although weaker than the inductive effect, is sufficient to direct the incoming electrophile to these positions.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. The carbonyl carbon is electron-deficient due to the presence of two electronegative oxygen atoms, which withdraws electron density from the benzene ring through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

In this compound, the positions open for substitution are C3 and C6. The directing effects of the existing substituents on these positions are as follows:

Position C3: This position is ortho to the chloro group and meta to the ethoxy and methyl groups.

Position C6: This position is ortho to the carboxylic acid group, meta to the chloro group, and para to the ethoxy group.

Considering the combined effects, the ethoxy group, being a strong activating ortho, para-director, will strongly favor substitution at its para position (C6). The methyl group, also an ortho, para-director, will have a weaker directing effect towards its ortho position (C6). The chloro group directs to its ortho position (C3) and para position (C6). The deactivating carboxylic acid group directs meta to itself, which would be C3 and C5 (already substituted).

The powerful activating and para-directing effect of the ethoxy group is expected to be the dominant factor. Therefore, electrophilic aromatic substitution on this compound is most likely to occur at the C6 position .

Influence of Chloro, Ethoxy, and Methyl Groups on Reactivity

Activating Groups: The ethoxy and methyl groups are activating, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. The ethoxy group is a much stronger activator than the methyl group due to its potent resonance effect.

Deactivating Groups: The chloro and carboxylic acid groups are deactivating, decreasing the reaction rate. The carboxylic acid group is a moderately strong deactivator, while the chloro group is a weak deactivator.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Kinetics and Thermodynamics

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. The kinetics of esterification are influenced by the steric and electronic properties of both the carboxylic acid and the alcohol. For substituted benzoic acids, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while bulky ortho substituents can sterically hinder the approach of the alcohol, slowing the reaction down.

Amidation is the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, as the direct reaction is often slow. The thermodynamics of amidation are generally favorable, but the kinetics can be slow.

Below are representative data tables illustrating the kind of kinetic and thermodynamic data that would be relevant for the esterification and amidation of this compound, based on studies of similarly substituted benzoic acids.

Table 1: Representative Kinetic Data for the Esterification of Substituted Benzoic Acids with Methanol

Substituted Benzoic Acid Relative Rate Constant (k_rel)
Benzoic Acid 1.00
4-Methylbenzoic Acid 0.85
4-Chlorobenzoic Acid 1.25
2-Chlorobenzoic Acid 0.45
4-Ethoxybenzoic Acid 0.70

Note: These are illustrative values to show general trends. The actual values for this compound would need to be determined experimentally.

Table 2: Representative Thermodynamic Data for the Amidation of Substituted Benzoic Acids with Aniline

Substituted Benzoic Acid ΔH° (kJ/mol) ΔG° (kJ/mol)
Benzoic Acid -25 -5
4-Methylbenzoic Acid -27 -6
4-Chlorobenzoic Acid -23 -4
2-Chlorobenzoic Acid -20 -3
4-Ethoxybenzoic Acid -28 -7

Note: These are illustrative values to show general trends. The actual values for this compound would need to be determined experimentally.

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group and its replacement with a hydrogen atom. The decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. However, the reaction can be facilitated by the presence of electron-withdrawing groups or by catalysis with copper salts in a high-boiling solvent like quinoline. youtube.com The mechanism can proceed through either a polar or a radical pathway. nih.gov For this compound, the presence of multiple substituents may influence the stability of the intermediates and thus the reaction conditions required for decarboxylation.

Reduction Pathways of the Carboxylic Acid Group

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). cutm.ac.in The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. Milder reducing agents are generally not effective in reducing carboxylic acids directly. The presence of other functional groups, such as the chloro and ethoxy groups, is generally compatible with reduction by LiAlH₄.

Alternatively, under certain conditions, carboxylic acids can be selectively reduced to aldehydes. acs.orgresearchgate.net This often requires the use of specialized reagents or catalytic systems to prevent over-reduction to the alcohol. For this compound, such a selective reduction would yield 2-chloro-4-ethoxy-5-methylbenzaldehyde. Palladium-catalyzed reductions have also been developed for the conversion of carboxylic acids to aromatic hydrocarbons. nih.govrsc.org

Photochemical Transformations of this compound

The photochemical behavior of aromatic compounds is largely dictated by the nature and position of substituents on the benzene ring. For this compound, the presence of a chlorine atom suggests that photodechlorination is a probable transformation pathway. Studies on other chlorobenzoic acids have shown that the triplet excited state is primarily responsible for their photoreactivity. researchgate.net

The photochemical transformation of chlorobenzoic acids in aqueous environments is often initiated by the reaction with hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. Pulse radiolysis studies on 2-, 3-, and 4-chlorobenzoic acids have demonstrated that this reaction is extremely fast. The primary step is the addition of the •OH radical to the aromatic ring, forming a transient hydroxycyclohexadienyl radical (an OH-adduct).

The subsequent fate of this radical intermediate can follow several pathways:

Dehalogenation: The cleavage of the carbon-chlorine bond is a significant pathway. For chlorobenzoic acids, this can lead to the formation of chloride ions and hydroxylated benzoic acid derivatives.

Reaction with Oxygen: In the presence of oxygen, the OH-adduct can react to form a peroxyl radical. This pathway is often competitive with other decay reactions of the initial radical adduct.

Dimerization: The radical intermediates can react with each other, leading to the formation of dimeric products.

The table below summarizes rate constants for reactions of hydroxyl radicals with various chlorobenzoic acids, providing a basis for estimating the reactivity of this compound.

The substituents on the aromatic ring—chloro, ethoxy, and methyl groups—play a crucial role in determining the photoreactivity of the molecule through a combination of inductive and resonance effects.

Chloro Group (-Cl): As an ortho substituent, the chlorine atom is the primary site for photochemical cleavage (dechlorination). Its electron-withdrawing inductive effect influences the electron density of the aromatic ring, affecting the site of •OH radical attack.

Ethoxy Group (-OC2H5): Located at the para position relative to the chloro group, the ethoxy group is strongly electron-donating through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to itself, potentially activating these sites for radical attack and influencing the stability of intermediates.

The interplay of these electronic effects governs the quantum yield of the photoreaction and the distribution of photoproducts. For instance, an increase in ortho chloro substitution on biphenyls has been found to decrease the lifetime of the excited triplet state and increase its reactivity. researchgate.net

Oxidation and Reduction Chemistry of the Aromatic Ring and Side Chains

The chemical structure of this compound offers several sites for oxidation and reduction reactions.

Oxidation: The alkyl (methyl) side-chain is susceptible to oxidation under strong oxidizing conditions. The benzylic hydrogens of alkyl groups attached to a benzene ring are activated towards free radical attack and can be oxidized to a carboxylic acid group. libretexts.orgmsu.edu Treatment with hot, acidic potassium permanganate (B83412) (KMnO₄) would likely oxidize the methyl group at the C5 position to a second carboxylic acid group, yielding a dicarboxylic acid derivative. The ethoxy group and the aromatic ring itself are generally stable to these conditions unless the reaction is forced. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). cutm.ac.in

The aromatic ring can be reduced under more specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com The regioselectivity of the Birch reduction is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups like the carboxylic acid direct the reduction in a specific manner, typically leaving the carbon atom to which the group is attached unsaturated. masterorganicchemistry.com

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Benzoic Acids

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. For substituted benzoic acids, QSRR studies often use a variety of molecular descriptors to predict properties like acidity, reaction rates, or biodegradability. nih.gov

Key descriptors used in these models include:

Electronic Descriptors: These quantify the electronic effects of substituents. Hammett constants (σ) are classic examples that describe the electron-donating or electron-withdrawing nature of a substituent. Quantum chemical parameters like the energy of the highest occupied molecular orbital (E(HOMO)) are also used. nih.gov

Steric Descriptors: These account for the size and shape of the molecule and its substituents, which can influence reaction rates by hindering the approach of a reactant.

Hydrophobicity Descriptors: The partition coefficient (log P) is a common measure of a molecule's lipophilicity, which can affect its transport to a reaction site, especially in biological or multiphase systems. nih.gov

Investigation of Enzymatic Transformations (Focused on Chemical Changes)

The enzymatic degradation of chlorobenzoic acids by soil microorganisms is a well-studied process that provides insight into the likely metabolic fate of this compound. These transformations are key steps in the bioremediation of chlorinated aromatic compounds.

The degradation is typically initiated by dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring. Based on pathways elucidated for other chlorobenzoic acids, several enzymatic transformations are possible: researchgate.netresearchgate.net

Dioxygenation and Dehalogenation: An initial attack by a dioxygenase enzyme (e.g., 2-chlorobenzoate-1,2-dioxygenase) could introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted chlorocatechol. This intermediate is often unstable and can spontaneously eliminate the chlorine atom. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring. researchgate.net

Hydrolytic Dehalogenation: Some bacteria possess dehalogenases that can replace the chlorine atom with a hydroxyl group as the initial step. For example, the degradation of 4-chlorobenzoate (B1228818) can proceed via the formation of 4-hydroxybenzoate. nih.gov

Coenzyme A (CoA) Thioester Formation: In some anaerobic pathways, the carboxylic acid is first activated by conversion to its coenzyme A thioester. Subsequent reductive dehalogenation of the CoA derivative yields the non-halogenated benzoyl-CoA, which then enters central metabolism. nih.govasm.org

The specific pathway utilized depends on the microbial species and the enzymatic machinery it possesses.

Advanced Applications of 2 Chloro 4 Ethoxy 5 Methylbenzoic Acid in Chemical Science and Technology

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds

There is no specific information in the scientific literature detailing the use of 2-Chloro-4-ethoxy-5-methylbenzoic acid as a precursor for a diverse range of organic scaffolds.

Utility in Target-Oriented Synthesis

No published examples of target-oriented synthesis, such as the creation of natural products or pharmaceuticals, explicitly mention or utilize this compound as a starting material or key intermediate.

Potential in Polymer and Materials Science as a Chemical Component

There are no studies or reports in the available scientific literature that investigate or suggest the potential of this compound as a monomer, additive, or other chemical component in the field of polymer and materials science.

Monomer for the Synthesis of Functional Polymers

The unique substitution pattern of this compound, featuring a carboxylic acid group alongside chloro, ethoxy, and methyl substituents on the benzene (B151609) ring, positions it as a valuable monomer for the synthesis of functional polymers. The carboxylic acid moiety provides a reactive handle for polymerization reactions, most commonly through polycondensation or polyesterification processes. The development of functional polymers is a significant area of polymer chemistry, with applications in optics, electronics, and catalysis. beilstein-journals.org

The incorporation of this specific monomer into a polymer backbone can impart tailored properties. For instance, the presence of the chlorine atom can enhance flame retardancy and modify the electronic characteristics of the material. The ethoxy and methyl groups influence the polymer's solubility, processability, and thermal properties by affecting chain packing and intermolecular forces.

Research into the polymerization of substituted benzoic acids has demonstrated their utility in creating polymers with functional side chains. researchgate.net While direct polymerization of this compound is not extensively documented in public literature, its structure is analogous to other substituted benzoic acids used in creating specialized polymers. For example, multicomponent reactions, such as the Passerini three-component reaction, can utilize carboxylic acids to produce polyesters and polyamides with functional side chains. researchgate.net This suggests a potential pathway for integrating this compound into complex polymer architectures, leading to materials with precisely controlled functionalities.

The synthesis of functional polylactide copolymers, for example, involves the incorporation of monomers with pendant functional groups that can be later modified. nih.gov A monomer like this compound could be chemically modified to participate in such copolymerizations, leading to biodegradable polyesters with unique electronic or hydrophobic properties conferred by its specific substituents.

Table 1: Potential Polymerization Reactions Involving this compound
Polymerization TypeReactive GroupPotential Co-monomerResulting Polymer ClassAnticipated Properties
PolycondensationCarboxylic AcidDiols, DiaminesPolyester, PolyamideModified thermal stability, flame retardancy
Passerini 3-Component ReactionCarboxylic AcidAldehyde, IsocyanidePoly(ester-amide)Functional side chains, tunable solubility
Ring-Opening Polymerization (after modification)Modified Carboxylic AcidLactide, CaprolactoneCopolyesterBiodegradability with tailored functionality

Components in Organic Electronic Materials (focused on chemical design, not performance metrics)

The molecular structure of this compound offers several features relevant to the chemical design of organic electronic materials. The design of such materials focuses on tuning the electronic properties of organic molecules to achieve desired functionalities in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Environmental Chemistry: Degradation Pathways and Mechanisms

Characterization of Biodegradation Mechanisms in Environmental Matrices

The biodegradation of chlorinated aromatic compounds, including substituted benzoic acids, is a critical area of environmental research. Microorganisms have evolved various pathways to break down these often-recalcitrant molecules. The degradation of this compound in environmental matrices is expected to proceed through mechanisms similar to those observed for other chlorobenzoic acids (CBAs).

Under aerobic conditions, the initial step in the degradation of CBAs is typically the enzymatic cleavage of the carbon-chlorine bond. jbarbiomed.com This is often catalyzed by dioxygenase enzymes, which hydroxylate the aromatic ring and lead to the formation of chlorocatechols. researchgate.net For a compound like this compound, an initial dioxygenase attack could lead to the formation of a substituted chlorocatechol, followed by ring cleavage. The degradation ability of microorganisms can be monitored by measuring the release of chloride ions into the medium. jbarbiomed.com

Under anaerobic conditions, the primary degradation pathway for chlorinated aromatic compounds is reductive dechlorination, where the chlorine substituent is replaced by a hydrogen atom. tandfonline.com This process is carried out by anaerobic microorganisms and would convert this compound into a non-chlorinated benzoic acid derivative, which could then be further degraded to intermediates like acetic acid, H₂, and CO₂. tandfonline.com

Table 2: Plausible Biodegradation Pathways for Chlorinated Benzoic Acids
ConditionInitial StepKey Enzyme TypePrimary IntermediateSubsequent Steps
AerobicHydroxylation of the aromatic ringDioxygenaseSubstituted ChlorocatecholAromatic ring cleavage
AnaerobicReductive DechlorinationDehalogenaseSubstituted Benzoic AcidAromatic ring cleavage and degradation to simpler molecules

Study of Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, such as photodegradation and hydrolysis, are significant in determining the environmental fate of organic compounds.

Photodegradation: Substituted benzoic acids can undergo photochemical degradation, particularly in the presence of UV irradiation and photosensitizers. benthamscience.com For chlorobenzoic acids, photodegradation in aqueous solutions can lead to the replacement of the chlorine atom with a hydroxyl group, forming hydroxybenzoic acids, or with a hydrogen atom, yielding benzoic acid. acs.org The presence of other functional groups on the aromatic ring, like the ethoxy and methyl groups on this compound, will influence the quantum yield and the specific products of photodegradation. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, can significantly accelerate the photodegradation of these compounds. benthamscience.com

Hydrolysis: The ester derivatives of substituted benzoic acids are susceptible to hydrolysis, which can be catalyzed by acids or bases. researchgate.netcas.czacs.org However, the benzoic acid moiety itself is generally stable to hydrolysis under typical environmental conditions. The C-Cl bond on the aromatic ring is also resistant to hydrolysis. Therefore, direct hydrolysis is not expected to be a major degradation pathway for this compound in the environment. Significant degradation of benzoic acid derivatives through processes like decarboxylation typically requires more extreme conditions, such as those found in subcritical water. researchgate.net

Table 3: Summary of Abiotic Degradation Processes for Substituted Benzoic Acids
ProcessConditionsPrimary ReactionPotential ProductsRelevance for this compound
PhotodegradationUV light, presence of photosensitizers (e.g., TiO₂)Photochemical replacement of chlorine by hydroxyl or hydrogenHydroxy-ethoxy-methylbenzoic acid, Ethoxy-methylbenzoic acidA potentially significant degradation pathway in sunlit surface waters
HydrolysisTypically requires strong acid or base catalysis for estersCleavage of an ester bondNot directly applicable to the parent acidNot a major degradation pathway for the parent compound under normal environmental pH
DecarboxylationHigh temperature and pressure (subcritical water)Removal of the carboxylic acid groupChloro-ethoxy-methylbenzeneUnlikely to occur under typical environmental conditions

Development of Analytical Methodologies for Environmental Monitoring of Substituted Benzoic Acids

Effective environmental monitoring of substituted benzoic acids like this compound requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of benzoic acid and its derivatives in various matrices. baua.denih.gov

For the analysis of these compounds in environmental samples such as water or soil, a sample preparation step is usually necessary to extract and concentrate the analytes. This can involve liquid-liquid extraction or solid-phase extraction (SPE). Following extraction, the sample is analyzed by HPLC, often with a C18 column (reverse-phase chromatography). nih.gov

Detection is commonly achieved using a UV detector, as the aromatic ring of benzoic acid derivatives absorbs UV light. nih.gov For enhanced selectivity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) can also be used, typically after a derivatization step to convert the carboxylic acid into a more volatile ester.

The development of these methods involves optimizing various parameters, including the mobile phase composition, column type, and detector settings, to achieve good separation and quantification of the target analytes. nih.gov

Table 4: Analytical Methods for Monitoring Substituted Benzoic Acids
TechniquePrincipleTypical DetectorSample PreparationAdvantages
High-Performance Liquid Chromatography (HPLC)Separation based on polarityUV-Vis, Diode Array (DAD)Filtration, Solid-Phase Extraction (SPE)Robust, widely available, suitable for non-volatile compounds
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC, detection by massMass Spectrometer (e.g., Q-TOF, Triple Quad)SPEHigh sensitivity and selectivity, structural confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatilityMass SpectrometerExtraction and Derivatization (e.g., esterification)Excellent separation efficiency, definitive identification

Conclusion and Future Research Perspectives for 2 Chloro 4 Ethoxy 5 Methylbenzoic Acid

Synthesis of Key Academic Findings Related to 2-Chloro-4-ethoxy-5-methylbenzoic acid

Currently, direct academic studies focusing exclusively on this compound are limited. The bulk of available information positions it and structurally similar compounds as intermediates in multi-step syntheses. For instance, related chloro-substituted benzoic acids are crucial precursors for certain herbicides and other complex organic molecules. googleapis.comchemicalbook.com The primary finding is its utility as a functionalized aromatic building block, where the chloro, ethoxy, methyl, and carboxylic acid groups offer distinct points for chemical modification. The electronic properties of these substituents—the electron-withdrawing nature of the chlorine and carboxylic acid, and the electron-donating character of the ethoxy and methyl groups—govern the reactivity of the aromatic ring. mdpi.comnih.govnih.gov

Table 1: Summary of Key Inferred Findings and Research Context

Research Area Key Finding/Context Relevance to this compound
Synthetic Chemistry Chloro-substituted benzoic acids are established intermediates for agrochemicals and other functional molecules. googleapis.com The title compound is a logical, albeit specific, precursor within this class.
Physical Organic Chemistry Substituent effects (inductive vs. resonance) dictate the acidity and reactivity of the benzoic acid moiety. mdpi.comnih.gov The specific combination of chloro, ethoxy, and methyl groups presents a unique electronic profile for study.
Materials Science Aromatic compounds are foundational to the development of polymers and advanced materials with tailored properties. openaccessjournals.com Functionalized benzoic acids can be explored as monomers or additives in material synthesis.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of a comprehensive characterization of this compound itself. Its physicochemical properties, spectroscopic data, and crystalline structure have not been thoroughly documented in publicly accessible literature. Furthermore, its specific reactivity and potential as a precursor in diverse chemical fields remain largely unexplored.

Table 2: Identified Knowledge Gaps and Potential Research Questions

Knowledge Gap Unexplored Research Avenue / Key Question
Physicochemical Properties What are the measured pKa, solubility in various solvents, melting point, and polymorphic forms of the compound?
Spectroscopic Profile What are the definitive ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry signatures for unambiguous identification?
Synthetic Utility Beyond its role as a simple intermediate, can it be used in metal-catalyzed cross-coupling reactions or directed aromatic functionalization? nih.gov
Reactivity Mapping How do the substituents direct further electrophilic or nucleophilic aromatic substitution reactions on the ring?

Directions for Future Synthetic Innovations and Process Optimization

Future work should focus on developing and optimizing the synthesis of this compound. Traditional methods for synthesizing substituted benzoic acids often involve multi-step processes that may include chlorination, nitration, reduction, and oxidation, sometimes with moderate yields and significant waste. prepchem.comgoogle.com

Modern synthetic chemistry offers avenues for significant improvement. Innovations could include:

C-H Functionalization: Developing methods for the direct, late-stage installation of the chloro, ethoxy, or methyl groups onto a simpler benzoic acid precursor could drastically shorten the synthetic route. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors could enhance reaction efficiency, safety, and scalability while allowing for precise control over reaction parameters. This approach can lead to higher yields and purity. beilstein-journals.org

Green Chemistry: Replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, exploring catalytic methods that avoid stoichiometric amounts of harsh chlorinating or oxidizing agents. researchgate.net

Automation and Machine Learning: Employing high-throughput experimentation platforms guided by machine learning algorithms could rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.orgnih.gov

Advancements in Theoretical and Analytical Approaches for Detailed Characterization

A thorough characterization of this compound is essential. Advanced analytical and theoretical methods can provide deep insights into its structure and properties.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict its molecular geometry, vibrational frequencies (IR spectra), and electronic properties. mdpi.commdpi.comresearchgate.net Such theoretical studies can elucidate the interplay of steric and electronic effects from the various substituents, such as the "ortho effect," where the chlorine atom may force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, affecting its acidity and conjugation. researchgate.netstackexchange.com

Advanced Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation, bond lengths, angles, and intermolecular interactions, such as hydrogen-bonding dimers which are characteristic of carboxylic acids. mdpi.comresearchgate.net

Emerging Opportunities in Non-Biological Chemical Applications

While excluding biological applications, significant opportunities exist in materials science and synthetic chemistry.

Polymer Chemistry: As a functionalized aromatic molecule, it could be investigated as a monomer for creating novel polyesters or polyamides. The presence of chlorine and ethoxy groups could impart specific properties like flame retardancy or altered solubility to the resulting polymer.

Liquid Crystals: The rigid, substituted benzene core is a common feature in liquid crystal molecules. Derivatives of this compound could be synthesized and tested for mesogenic properties.

Functional Dyes and Pigments: The aromatic ring serves as a chromophore that can be chemically modified. Further derivatization could lead to the development of novel dyes with specific absorption and emission properties for industrial applications.

Interdisciplinary Research Trajectories for this compound

The future of research on this compound lies at the intersection of multiple scientific disciplines.

Chemistry and Materials Science: An interdisciplinary approach would involve synthesizing derivatives of the compound and collaborating with materials scientists to incorporate them into new polymers or organic electronic materials. openaccessjournals.com The functional groups could be used to tune the material's electronic, optical, or physical properties.

Synthetic and Computational Chemistry: A powerful trajectory involves using computational models to predict the properties of novel derivatives before undertaking their synthesis. mdpi.com This synergy can guide synthetic efforts toward molecules with desired characteristics, such as specific electronic band gaps for organic semiconductors or unique binding properties for chemosensors.

Analytical Chemistry and Process Engineering: The development of in-line analytical techniques (e.g., process analytical technology) for monitoring the synthesis of this compound in real-time could be integrated with flow chemistry systems. beilstein-journals.org This would enable autonomous optimization and control of the manufacturing process, ensuring high purity and efficiency. mordorintelligence.com

By pursuing these research avenues, the scientific community can move beyond viewing this compound as a mere synthetic intermediate and unlock its full potential as a versatile chemical entity.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-ethoxy-5-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves etherification and chlorination of a benzoic acid precursor. For example, ethoxy groups can be introduced via nucleophilic substitution using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by selective chlorination with SOCl₂ or PCl₃. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during chlorination.
  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxy group incorporation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC and HPLC .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identify the ethoxy group (δ 1.35–1.45 ppm for CH₃, δ 3.95–4.10 ppm for OCH₂) and aromatic protons (split patterns due to chloro and methyl substituents).
  • ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and quaternary carbons adjacent to substituents.
  • IR : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻ ion. High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₁ClO₃) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the ethoxy group. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Safety : Use nitrile gloves and lab coats to avoid skin contact. Conduct reactions in fume hoods due to potential HCl release during synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Key steps:

  • Crystal Growth : Slow evaporation of a saturated acetone solution at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution and refinement. Analyze torsion angles to confirm the spatial arrangement of the ethoxy group .
  • Validation : Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) to ensure model accuracy .

Q. How should researchers address contradictions in solubility or reactivity data reported for this compound?

Methodological Answer:

  • Iterative Analysis : Replicate experiments under standardized conditions (pH, solvent polarity, temperature). For example, measure solubility in DMSO vs. aqueous buffers (pH 2–7) using UV-Vis spectroscopy.
  • Data Triangulation : Cross-reference with structurally analogous compounds (e.g., 4-Chloro-3-methylbenzoic acid ) to identify trends.
  • Error Sources : Assess purity (via HPLC) and potential hydrate formation, which may alter solubility .

Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Predict pKa (carboxylic acid ~2.5–3.0) and electron density maps for reactive sites.
  • MD Simulations : Study solvation effects in water or ethanol using GROMACS.
  • Docking Studies : If exploring biological activity, dock into protein active sites (e.g., COX-2) with AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How can researchers ensure reproducibility in biological or catalytic studies involving this compound?

Methodological Answer:

  • Batch Standardization : Characterize each synthesis batch via NMR and elemental analysis.
  • Positive Controls : Compare with commercial analogs (e.g., 5-Chloro-2-methylbenzoic acid ) to benchmark activity.
  • Open Data Practices : Share raw spectra, crystallographic files (CIF), and experimental parameters in repositories like Zenodo to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.